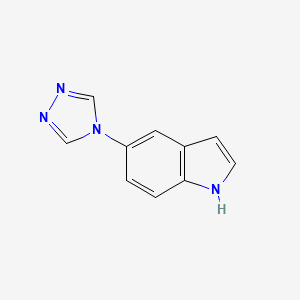
4'-Thioguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Thioguanosine is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This compound is a derivative of guanosine and is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-thioguanosine typically involves the conversion of guanosine through a series of chemical reactions. One common method includes the transient O-trimethylsilylation of guanosine, followed by the reaction with 2-cyanoethanethiol in the presence of N-methylpyrrolidine. This process yields 2-N-phenylacetyl-6-thioguanosine derivatives, which are then subjected to in situ dimethoxytritylation to produce the final product .
Industrial Production Methods: While specific industrial production methods for 4’-thioguanosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.
化学反応の分析
Types of Reactions: 4’-Thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4’-thioguanosine .
科学的研究の応用
4’-Thioguanosine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4’-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the ribose ring enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 4’-thioguanosine to act as a potent inhibitor of nucleic acid synthesis, leading to the disruption of DNA and RNA functions .
Molecular Targets and Pathways: 4’-Thioguanosine primarily targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is converted to its active form, 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites are incorporated into DNA and RNA, causing strand breaks and perturbing transcription and replication processes .
類似化合物との比較
4-Thiouridine: Another thionucleoside where the oxygen atom at the 4’ position of uridine is replaced by sulfur.
6-Thioinosine: A thionucleoside derivative of inosine with a sulfur atom at the 6’ position.
6-Thioguanine: A thiopurine analog used in the treatment of leukemia and other cancers.
Uniqueness of 4’-Thioguanosine: 4’-Thioguanosine is unique due to its specific modification at the 4’ position of the ribose ring, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
特性
分子式 |
C10H13N5O4S |
|---|---|
分子量 |
299.31 g/mol |
IUPAC名 |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
InChIキー |
YMZKESWXOOXHIW-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


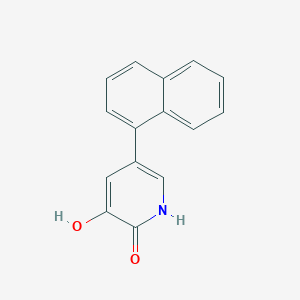

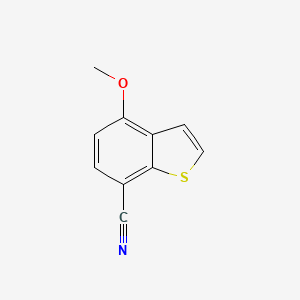
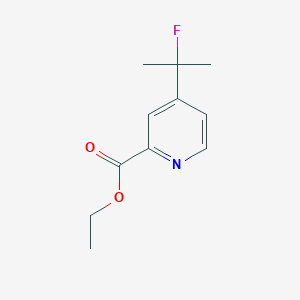
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
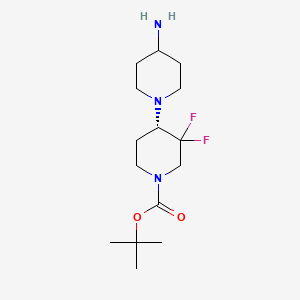
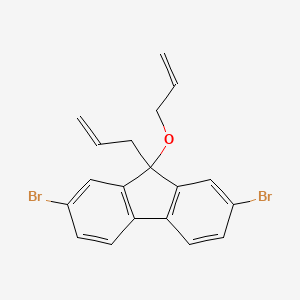
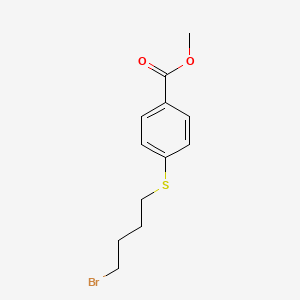
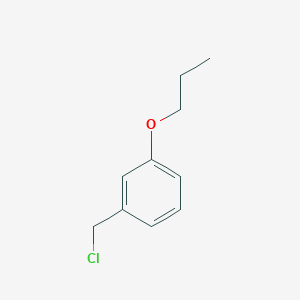
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
